2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Furan-2-yl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound belonging to the thiazepine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O4S. The compound features a thiazepine ring fused with a furan moiety and a nitrobenzyl substituent. The structural conformation plays a significant role in its biological activity.
Anticancer Activity
Recent studies have indicated that compounds within the thiazepine class exhibit significant anticancer properties. For instance, this compound has been investigated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated that the compound effectively induces apoptosis in human cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 and CDK4 .
GSK-3β Inhibition
The compound has also been studied as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in several diseases including diabetes and Alzheimer's disease. Structure-activity relationship (SAR) studies have shown that modifications in the nitrobenzyl group can enhance GSK-3β inhibitory activity. The compound's ability to inhibit GSK-3β suggests its potential in treating neurodegenerative disorders .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial strains. Studies indicate that the compound disrupts bacterial cell membranes and inhibits protein synthesis, making it a candidate for further development as an antibacterial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazepine ring structure allows for various interactions with enzymes and receptors:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : As a GSK-3β inhibitor, it alters cellular signaling pathways involved in cell growth and survival.
- Membrane Disruption : Its antimicrobial action is linked to structural interactions with bacterial membranes leading to cell lysis.
Case Studies
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-[(4-nitrophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-20-12-19(17-5-3-11-26-17)27-18-6-2-1-4-16(18)21(20)13-14-7-9-15(10-8-14)22(24)25/h1-11,19H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFDGQRVHCDECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.